![molecular formula C15H21NO3 B1332754 Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate CAS No. 302909-59-7](/img/structure/B1332754.png)
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate
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Overview
Description
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves the use of acetoacetic ester (ethyl acetoacetate), which is an extremely useful molecule that can be used to make ketones and other molecules . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is represented by the formula C15H21NO3 . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis
β-Keto esters like Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .Scientific Research Applications
Proteomics Research
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate: is utilized in proteomics research due to its role in protein characterization and identification. It can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the study of protein structure, function, and interactions .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
The compound contains a benzoyl group, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.
Biochemical Pathways
Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.
properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBQNVIGBOLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365074 |
Source
|
Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |
CAS RN |
302909-59-7 |
Source
|
Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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